Sodium cresolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

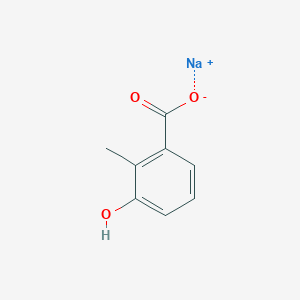

Molecular Formula |

C8H7NaO3 |

|---|---|

Molecular Weight |

174.13 g/mol |

IUPAC Name |

sodium;3-hydroxy-2-methylbenzoate |

InChI |

InChI=1S/C8H8O3.Na/c1-5-6(8(10)11)3-2-4-7(5)9;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

WHQZPTTYEYXMIZ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Cresolate Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the ortho-, meta-, and para-isomers of sodium cresolate. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who work with these compounds.

Introduction

Sodium cresolates, the sodium salts of cresols (methylphenols), are important chemical intermediates in various industrial and pharmaceutical applications. They are formed by the reaction of cresol (B1669610) with sodium hydroxide (B78521). The position of the methyl group on the benzene (B151609) ring relative to the phenoxide group gives rise to three distinct isomers: sodium o-cresolate, sodium m-cresolate, and sodium p-cresolate. Understanding the unique physical and chemical properties of each isomer is crucial for their effective use in synthesis, formulation, and biological applications.

Physical Properties

The physical properties of the this compound isomers are summarized in the tables below. It is important to note that some variations in reported values exist in the literature, which can be attributed to experimental conditions and sample purity.

Physical Properties of this compound Isomers

| Property | Sodium o-cresolate | Sodium m-cresolate | Sodium p-cresolate |

| Molecular Formula | C₇H₇NaO[1][2] | C₇H₇NaO[3] | C₇H₇NaO[4] |

| Molecular Weight | 130.12 g/mol [1][5] | 130.122 g/mol [3] | 130.12 g/mol |

| Appearance | Amber liquid or solid[1][5] | Colorless, yellowish, brownish-yellow, or pinkish liquid or solid[3] | White crystalline solid[6] |

| Melting Point | 30°C[7] | 92-94°C[8] | 123-125°C[9] or 35.5°C[10] |

| Boiling Point | 516.7°C at 760 mmHg[7] | 727.8°C at 760 mmHg[8] | 202°C at 760 mmHg[11] |

| Solubility | Aqueous solution is caustic.[5] | Soluble in solutions of fixed alkali hydroxides; miscible in alcohol, chloroform, and ether.[3] | Soluble in water and ethanol, slightly soluble in chloroform.[6] 2.5 g in 100 ml water at 50°C; 5.0 g in 100 ml water at 100°C. Soluble in aqueous alkali hydroxides and organic solvents.[4] |

Physical Properties of Parent Cresol Isomers

The properties of the parent cresols are provided for context, as they influence the characteristics of their corresponding sodium salts.

| Property | o-Cresol | m-Cresol (B1676322) | p-Cresol |

| Molecular Formula | C₇H₈O | C₇H₈O | C₇H₈O |

| Molecular Weight | 108.14 g/mol | 108.14 g/mol | 108.14 g/mol |

| Appearance | Colorless crystals or liquid[12] | Colorless to pale yellow liquid[3] | Colorless prismatic crystals[12] |

| Melting Point | 29.8°C | 11.8°C | 35.5°C[12] |

| Boiling Point | 191.0°C | 202.8°C | 201.8°C[12] |

| Solubility in Water | 2.5 g/100 mL | 2.4 g/100 mL | 1.9 g/100 mL |

| pKa | 10.287[8] | 10.09[8] | 10.26[8] |

Chemical Properties

The chemical properties of sodium cresolates are primarily dictated by the nucleophilic phenoxide oxygen and the aromatic ring.

Basicity: Sodium cresolates are the conjugate bases of the weakly acidic cresols. Their aqueous solutions are alkaline due to hydrolysis. The basicity of the cresolate anion is related to the pKa of the parent cresol. Since m-cresol is the most acidic of the three isomers (lowest pKa), sodium m-cresolate is the weakest base. Conversely, with a higher pKa, o-cresol's conjugate base, sodium o-cresolate, is a stronger base.

Nucleophilicity: The cresolate anion is a potent nucleophile. The negatively charged oxygen readily participates in nucleophilic substitution and addition reactions. This reactivity is fundamental to their use as intermediates in the synthesis of a wide range of compounds, including ethers and esters.

Reactivity of the Aromatic Ring: The phenoxide group is a strong activating group, making the aromatic ring susceptible to electrophilic substitution reactions. The directing effect of the hydroxyl and methyl groups influences the position of substitution.

Stability: Sodium cresolates are generally stable compounds but can be sensitive to air and light, which may cause discoloration over time.[5] They are hygroscopic and should be stored in a dry environment. Finely divided and moist sodium cresolates may be prone to vigorous oxidation when heated in air.[13]

Common Reactions:

-

Ether Synthesis (Williamson Ether Synthesis): Sodium cresolates react with alkyl halides to form aryl ethers.

-

Esterification: Reaction with acyl chlorides or anhydrides yields cresol esters.

-

Reaction with Acids: Being basic, they react with acids to regenerate the parent cresol.[6]

Experimental Protocols

Synthesis of Sodium Cresolates

Objective: To synthesize a this compound isomer from the corresponding cresol and sodium hydroxide via an acid-base reaction.

Materials:

-

o-, m-, or p-cresol

-

Sodium hydroxide (NaOH) pellets or concentrated solution

-

Anhydrous diethyl ether or toluene

-

Distilled water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser (optional, for heating)

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolution of Reactants:

-

In a round-bottom flask, dissolve a known molar equivalent of the chosen cresol isomer in a suitable organic solvent (e.g., diethyl ether or toluene).

-

In a separate beaker, prepare a stoichiometric equivalent of sodium hydroxide solution by dissolving NaOH pellets in a minimal amount of distilled water. For a more anhydrous product, a solution of sodium methoxide (B1231860) in methanol (B129727) can be used, followed by evaporation of the methanol.

-

-

Reaction:

-

Slowly add the sodium hydroxide solution to the stirring cresol solution at room temperature. The reaction is exothermic, so cooling the flask in an ice bath may be necessary to control the temperature.

-

Stir the mixture for 1-2 hours to ensure the reaction goes to completion. The formation of a precipitate (the this compound) may be observed.

-

-

Isolation and Purification:

-

If a precipitate forms, it can be collected by filtration, washed with a small amount of the organic solvent, and dried under vacuum.

-

Alternatively, if the product remains in solution or forms an emulsion, the mixture can be transferred to a separatory funnel. The aqueous layer (if present) is removed.

-

The organic layer containing the this compound is then washed with a small amount of saturated sodium chloride solution to remove any remaining water-soluble impurities.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

The drying agent is removed by filtration.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the this compound product.

-

-

Characterization:

-

The identity and purity of the synthesized this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.

-

Mandatory Visualizations

Caption: Synthesis of this compound from Cresol and NaOH.

Caption: Williamson Ether Synthesis using this compound.

References

- 1. m-Cresol - Wikipedia [en.wikipedia.org]

- 2. P-CRESOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. o-Cresol - Wikipedia [en.wikipedia.org]

- 6. P-Cresol | CH3C6H4OH | CID 2879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ymdb.ca [ymdb.ca]

- 8. quora.com [quora.com]

- 9. quora.com [quora.com]

- 10. p-Cresol CAS#: 106-44-5 [m.chemicalbook.com]

- 11. m-Cresol | 108-39-4 [chemicalbook.com]

- 12. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. p-Cresol (CAS 106-44-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

A Technical Guide to the Synthesis and Characterization of Sodium ortho-Cresolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ortho-cresolate, also known as sodium 2-methylphenoxide, is the sodium salt of o-cresol (B1677501).[1] It is an important chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and herbicides.[2][3] In the context of drug development, the formation of a sodium salt from a weakly acidic active pharmaceutical ingredient (API) is a common strategy to enhance physicochemical properties such as aqueous solubility and stability, which can in turn improve bioavailability.[4][5] This guide provides a comprehensive overview of the synthesis, characterization, and relevant properties of sodium o-cresolate.

Chemical Identity:

Synthesis of Sodium ortho-Cresolate

The most common and straightforward method for preparing sodium o-cresolate is through a direct acid-base reaction between ortho-cresol (2-methylphenol) and a sodium base, typically sodium hydroxide (B78521).[2] The phenolic proton of o-cresol is sufficiently acidic to be readily deprotonated by a strong base.

General Reaction Scheme

The reaction involves the neutralization of o-cresol with sodium hydroxide to yield sodium o-cresolate and water.

CH₃C₆H₄OH + NaOH → CH₃C₆H₄ONa + H₂O

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of sodium o-cresolate.

Reagents and Materials:

-

o-Cresol (C₇H₈O, M.W. 108.14 g/mol )

-

Sodium hydroxide (NaOH, M.W. 40.00 g/mol )

-

Anhydrous ethanol

-

Diethyl ether (for washing)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.81 g (0.1 mol) of o-cresol in 100 mL of anhydrous ethanol. Stir until the o-cresol is fully dissolved.

-

Reaction: Prepare a solution of 4.00 g (0.1 mol) of sodium hydroxide in 50 mL of anhydrous ethanol. This may require gentle warming. Slowly add the ethanolic NaOH solution to the stirring o-cresol solution at room temperature.

-

Precipitation: Upon addition of the sodium hydroxide solution, the sodium o-cresolate product may begin to precipitate. Stir the mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold anhydrous ethanol, followed by a wash with diethyl ether to help remove any unreacted o-cresol and facilitate drying.

-

Drying: Dry the collected white or off-white solid product in a vacuum oven at 60-70°C to a constant weight. The product is hygroscopic and should be stored in a desiccator.

Safety Precautions:

-

o-Cresol is toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium hydroxide is highly corrosive and can cause severe burns. Handle with care.

-

Ethanol and diethyl ether are flammable. Ensure there are no open flames or ignition sources in the vicinity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of sodium o-cresolate.

Characterization

The identity, purity, and properties of the synthesized sodium o-cresolate can be confirmed using various analytical techniques. Spectroscopic methods are fundamental for structural elucidation, while thermal analysis provides information on its stability.[2]

Physical Properties

The basic physical properties of sodium o-cresolate are summarized below.

| Property | Value | Reference |

| Molecular Weight | 130.12 g/mol | [1][6] |

| Appearance | Amber liquid or white/off-white solid | [1][3][6] |

| Odor | Strong, phenolic | [1][6] |

| Solubility | Soluble in water | [3] |

| Aqueous Solution | Caustic (basic) due to hydrolysis | [1][6] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the formation of the sodium salt and verifying its structure.[2]

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[2] The formation of the phenolate (B1203915) from the phenol (B47542) results in characteristic shifts due to the change in electron density on the aromatic ring.[2]

| ¹H NMR Data (Typical Shifts) | |

| Proton Assignment | Chemical Shift (δ) in ppm |

| Methyl Protons (-CH₃) | ~2.2 |

| Aromatic Protons (ring) | 6.6 - 7.2 |

| Hydroxyl Proton (-OH) | Absent (signal disappears upon deprotonation) |

| ¹³C NMR Data (Typical Shifts) | |

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Methyl Carbon (-CH₃) | ~16-18 |

| Aromatic Carbons | 115 - 140 |

| C-O Carbon | >160 (shifted downfield from o-cresol) |

3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups. The transition from o-cresol to its sodium salt is marked by significant changes in the spectrum.

| FTIR Data (Characteristic Bands) | |

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H Stretch (broad) | ~3200-3600 (Absent in anhydrous salt) |

| Aromatic C-H Stretch | ~3000-3100 |

| Aromatic C=C Bending | ~1450-1600 |

| C-O Stretch | ~1250-1300 (Strong, characteristic of phenolates) |

Thermal Analysis

| Thermal Analysis Data (Expected Behavior) | |

| Technique | Observation |

| TGA | Initial weight loss below 120°C (if hydrated or solvated). Major weight loss at higher temperatures corresponding to decomposition. |

| DSC | Endothermic peak corresponding to melting or solvent loss. Exothermic peak(s) corresponding to decomposition. |

Role in Drug Development

The conversion of a parent API into a salt is a fundamental strategy in drug development to optimize the molecule's properties for formulation and delivery.[10] Approximately 50% of all drugs are administered as salts.[5][10] For weakly acidic compounds like many phenols, forming a sodium salt is a primary method to increase aqueous solubility and dissolution rate, which are often prerequisites for good oral bioavailability.[4] While sodium o-cresolate is primarily a synthetic intermediate, the principles of its formation are directly applicable to pharmaceutical salt selection.[2][11]

Caption: Role of sodium salt formation in drug development.

Conclusion

Sodium o-cresolate is a valuable chemical intermediate whose synthesis is based on fundamental acid-base chemistry. Its characterization relies on standard analytical techniques, including NMR, FTIR, and thermal analysis, which confirm its structure and purity. The principles underlying its formation and the resulting enhancement of physical properties are central to the field of pharmaceutical salt selection, providing a powerful tool for drug development professionals to improve the therapeutic potential of new chemical entities.

References

- 1. Sodium o-cresolate (4549-72-8) for sale [vulcanchem.com]

- 2. Sodium o-cresolate | 4549-72-8 | Benchchem [benchchem.com]

- 3. Cas 4549-72-8,sodium o-cresolate | lookchem [lookchem.com]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. Sodium cresylate | C7H7NaO | CID 23681054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. osti.gov [osti.gov]

- 10. pharmtech.com [pharmtech.com]

- 11. o-Cresol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Nucleophilic Character of the Sodium Cresolate Anion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the nucleophilic properties of the sodium cresolate anion, a key intermediate in organic synthesis. The document outlines the factors governing its reactivity, presents quantitative data on its nucleophilicity, details experimental protocols for its application, and provides visual representations of relevant reaction pathways and workflows.

Introduction to the Nucleophilic Character of Cresolate Anions

The this compound anion (CH₃C₆H₄O⁻Na⁺) is the sodium salt of cresol, existing as three isomers: ortho-, meta-, and para-cresolate. Formed by the deprotonation of the corresponding cresol, typically with a strong base like sodium hydroxide (B78521), the resulting anion is a potent nucleophile. The negative charge is delocalized across the phenoxide ring system, with significant electron density on the oxygen atom. This electronic configuration makes the cresolate anion an effective nucleophile in a variety of reactions, most notably in Sₙ2 reactions such as the Williamson ether synthesis.

The nucleophilicity of the cresolate anion is influenced by several factors, including the position of the methyl group on the aromatic ring, the nature of the electrophile, the solvent, and the reaction temperature. These factors can also dictate the regioselectivity of the reaction, leading to either O-alkylation or C-alkylation.

Quantitative Analysis of Nucleophilicity

Quantifying the nucleophilicity of the this compound anion is essential for predicting reaction rates and product distribution. While extensive databases of nucleophilicity parameters exist, such as Swain-Scott and Mayr's scales, specific values for the cresolate anion can be elusive. However, kinetic studies of related phenoxides provide valuable insights.

One key study investigated the kinetics of bromination of several substituted phenols, including 4-methylphenol (p-cresol), in aqueous solution. The reaction rate is primarily governed by the reaction of hypobromous acid (HOBr) with the phenoxide ion between pH 6 and 10.[1]

Table 1: Second-Order Rate Constants for the Reaction of HOBr with Substituted Phenoxide Ions [1]

| Phenoxide Ion | Substituent | Second-Order Rate Constant (k, M⁻¹s⁻¹) |

| 4-methylphenoxide (p-cresolate) | 4-CH₃ | 2.1 (±0.5) x 10⁸ |

| Phenoxide | H | 1.0 (±0.2) x 10⁸ |

| 4-chlorophenoxide | 4-Cl | 1.1 (±0.2) x 10⁷ |

| 2,4-dichlorophenoxide | 2,4-Cl₂ | 1.5 (±0.2) x 10⁵ |

| 2,4,6-trichlorophenoxide | 2,4,6-Cl₃ | 1.4 (±0.1) x 10³ |

The data clearly indicates that the electron-donating methyl group in the para position of the cresolate anion enhances its nucleophilicity compared to the unsubstituted phenoxide ion.

A Hammett-type correlation was established for the reaction of HOBr with these phenoxide ions, providing a quantitative relationship between the substituent's electronic properties and the reaction rate:[1]

log(k) = 8.0 - 3.33 x Σσ

Where:

-

k is the second-order rate constant.

-

Σσ is the sum of the Hammett substituent constants.

This correlation allows for the estimation of reaction rates for other substituted phenoxides.

Ambident Nature: O-Alkylation vs. C-Alkylation

The cresolate anion is an ambident nucleophile, meaning it possesses two nucleophilic centers: the oxygen atom and the carbon atoms of the aromatic ring (specifically the ortho and para positions to the oxygen). The reaction pathway, leading to either O-alkylation (ether formation) or C-alkylation (formation of a new C-C bond), is governed by the principles of kinetic versus thermodynamic control and Hard and Soft Acids and Bases (HSAB) theory.

-

O-Alkylation: The oxygen atom is the "harder" and more electronegative nucleophilic center with a higher charge density. Reactions with "hard" electrophiles (e.g., alkyl sulfates, alkyl halides with good leaving groups) tend to favor O-alkylation. This pathway is often under kinetic control, meaning it is the faster-forming product.

-

C-Alkylation: The carbon atoms of the ring are "softer" nucleophilic centers. Reactions with "soft" electrophiles (e.g., alkyl iodides) can lead to C-alkylation, particularly at the ortho and para positions. This pathway is often under thermodynamic control, leading to the more stable product.

The choice of solvent also plays a crucial role. Protic solvents can solvate the oxygen atom, hindering its nucleophilicity and favoring C-alkylation. Aprotic polar solvents, on the other hand, leave the oxygen anion more exposed and reactive, promoting O-alkylation.

Experimental Protocols

The Williamson ether synthesis is a classic and widely used method that leverages the nucleophilicity of the this compound anion for the preparation of ethers.

Preparation of Sodium p-Cresolate

Materials:

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water or an appropriate solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve the chosen hydroxide base in water or the selected solvent. For example, dissolve 4.0 g of KOH pellets in 8 mL of water.[2]

-

Add 2.0 g of p-cresol to the flask.[2]

-

Swirl the mixture until the p-cresol has completely dissolved and a homogenous solution of sodium p-cresolate is formed.

Williamson Ether Synthesis of 4-Methylphenoxyacetic Acid

This protocol details the O-alkylation of sodium p-cresolate with chloroacetic acid.

Materials:

-

Sodium p-cresolate solution (prepared as above)

-

Chloroacetic acid (50% aqueous solution)

-

Hydrochloric acid (HCl, 6 M)

-

Diethyl ether

Procedure:

-

To the freshly prepared sodium p-cresolate solution in the round-bottom flask, add a few boiling chips.

-

Fit the flask with a reflux condenser and heat the solution to a gentle boil.[3]

-

Slowly add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise through the condenser.[2]

-

Continue refluxing the mixture for an additional 10-30 minutes after the addition is complete.[2][4]

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the solution to a beaker and acidify by adding 6 M HCl dropwise until the solution is acidic (test with litmus (B1172312) paper).[4]

-

Cool the mixture in an ice bath to precipitate the crude 4-methylphenoxyacetic acid.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.

Signaling Pathways and Reaction Mechanisms

The Williamson ether synthesis proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism.

cresolate [label=<

Sodium p-Cresolate

Sodium p-Cresolate

];

chloroacetic_acid [label=<

Chloroacetic Acid

Chloroacetic Acid

];

transition_state [label=<

Sₙ2 Transition State

Sₙ2 Transition State

];

product [label=<

4-Methylphenoxyacetic Acid + NaCl

4-Methylphenoxyacetic Acid + NaCl

];

cresolate -> transition_state [label="Nucleophilic Attack"]; chloroacetic_acid -> transition_state; transition_state -> product [label="Leaving Group Departure"]; } .dot Caption: Sₙ2 mechanism of the Williamson ether synthesis.

In this mechanism, the nucleophilic oxygen of the cresolate anion attacks the electrophilic carbon of the chloroacetic acid in a concerted step. This backside attack leads to the inversion of stereochemistry if the carbon were chiral. The chloride ion is displaced as the leaving group, resulting in the formation of the ether product.

Conclusion

The this compound anion is a versatile and potent nucleophile with significant applications in organic synthesis, particularly in the formation of ethers. Its reactivity is well-documented, and the factors influencing its nucleophilic character and regioselectivity are understood. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the effective utilization of this important chemical intermediate.

References

In-Depth Technical Guide on the Thermal Degradation Mechanism of Sodium p-Cresolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation mechanism of sodium p-cresolate (sodium 4-methylphenoxide). The content synthesizes current scientific understanding of the thermal behavior of sodium phenolates, offering insights into the decomposition pathways, products, and the experimental methodologies used for their characterization.

Introduction

Sodium p-cresolate is an organic salt with applications in various industrial processes, including as an intermediate in chemical synthesis. Understanding its thermal stability and decomposition mechanism is crucial for ensuring safety, optimizing process conditions, and predicting potential degradation products. The presence of the sodium phenoxide moiety significantly influences the thermal behavior of the molecule compared to its parent compound, p-cresol.

Core Thermal Degradation Mechanism

The thermal degradation of sodium p-cresolate is a complex process governed by the electronic effects of the phenoxide group and the methyl substituent. Unlike phenol, which primarily decomposes to cyclopentadiene (B3395910) and carbon monoxide at high temperatures, sodium phenolates follow a distinct degradation pathway.

The core mechanism involves the significant destabilization of the aromatic ring by the strongly electron-donating -ONa group.[1] This destabilization facilitates the homolytic cleavage of bonds, leading to the formation of radical species. A proposed key step in the thermal degradation of sodium phenolates is the formation of an aromatic carbon radical anion.[1] This intermediate is generated through the homolytic cleavage of a substituent (in this case, the methyl group or an aromatic C-H bond).

The subsequent reactions of these radical species drive the formation of a variety of degradation products. The overall thermal stability of substituted sodium phenolates is generally observed to be inversely proportional to the bond strength of the substituent on the aromatic ring.[1]

Key Decomposition Pathways and Products

Based on the study of related sodium phenolates, the thermal degradation of sodium p-cresolate is expected to proceed through several key pathways:

-

Homolytic Cleavage of the Ar-CH₃ Bond: This pathway would lead to the formation of a p-cresolate radical and a methyl radical. The p-cresolate radical could then undergo further reactions, such as hydrogen abstraction or dimerization.

-

Homolytic Cleavage of an Ar-H Bond: This would generate a sodium cresolate radical anion and a hydrogen radical.[2] This pathway is considered a critical step in the intumescence and charring of sodium phenolates.[2]

-

Formation of Char: At elevated temperatures, complex polymerization and condensation reactions of the radical intermediates lead to the formation of a carbonaceous residue, or char. The presence of alkali metals like sodium is known to promote char formation.[3]

Expected Decomposition Products:

Based on the degradation pathways of similar compounds, the following products can be anticipated from the thermal decomposition of sodium p-cresolate:

-

Gaseous Products: Methane (from the methyl radical), hydrogen, and carbon monoxide (at very high temperatures).

-

Aromatic Hydrocarbons: Toluene (from the stabilization of the initial radical), and potentially benzene (B151609) through demethylation at higher temperatures.

-

Phenolic Compounds: Regeneration of p-cresol, and formation of biphenolic or poly-phenolic structures through dimerization and polymerization of radical intermediates.

-

Inorganic Residue: Sodium oxide (Na₂O) or sodium carbonate (Na₂CO₃) if CO₂ is present.

Quantitative Thermal Analysis Data

| Parameter | Estimated Value/Range | Analytical Technique | Notes |

| Onset Decomposition Temperature (T_onset) | 350 - 450 °C | TGA/DSC | The -ONa group significantly lowers the decomposition temperature compared to p-cresol. |

| Peak Decomposition Temperature (T_peak) | 450 - 550 °C | TGA (DTG curve)/DSC | Represents the temperature of maximum mass loss rate. |

| Mass Loss (Main Decomposition Step) | 40 - 60% | TGA | Corresponds to the loss of the organic portion of the molecule. |

| Final Residue at 800 °C | 20 - 30% | TGA | Primarily composed of sodium carbonate and/or sodium oxide and char. |

| Activation Energy (E_a) | 150 - 250 kJ/mol | TGA (Isoconversional methods) | Represents the energy barrier for the decomposition reaction. |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the thermal degradation of sodium p-cresolate are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition temperatures, and mass loss of sodium p-cresolate.

Methodology:

-

Sample Preparation: A small amount of finely ground sodium p-cresolate (typically 5-10 mg) is accurately weighed into a ceramic (e.g., alumina) or platinum crucible.

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of thermal transitions, such as melting and decomposition.

Methodology:

-

Sample Preparation: A small amount of sodium p-cresolate (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Acquisition: The difference in heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The peak temperature and the area under the peak (enthalpy change) are determined.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Methodology:

-

Sample Preparation: A very small amount of sodium p-cresolate (microgram to low-milligram range) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 500 °C, 600 °C, 700 °C) in the pyrolyzer, which is directly coupled to the GC injector.

-

Gas Chromatography (GC): The pyrolysis products are swept by a carrier gas (e.g., helium) into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical GC oven temperature program might be: hold at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Mass Spectrometry (MS): The separated components eluting from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

-

Data Analysis: The mass spectrum of each separated component is compared to a spectral library (e.g., NIST) to identify the individual decomposition products.

Visualizations

Proposed Thermal Degradation Pathway

Caption: Proposed radical-based thermal degradation pathway of sodium p-cresolate.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of sodium p-cresolate.

References

Sodium Cresolate as a Precursor in Organometallic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cresolate, the sodium salt of cresol (B1669610), is a versatile precursor in the field of organometallic chemistry. Its utility stems from the nucleophilic character of the cresolate anion, which readily reacts with a variety of metal halides to form metal cresolate complexes. These complexes, featuring a metal-oxygen bond, serve as valuable ligands and catalysts in a range of organic transformations. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of organometallic compounds derived from this compound, with a focus on their potential in catalytic processes relevant to drug development.

Synthesis of Organometallic Complexes from this compound

The synthesis of organometallic cresolate complexes typically involves the reaction of a metal halide with this compound. The this compound itself is readily prepared by treating the corresponding cresol isomer (ortho-, meta-, or para-) with a strong sodium base, such as sodium hydroxide (B78521) or sodium metal.

General Experimental Protocol: Synthesis of a Titanium(IV) p-Cresolate Complex

This protocol describes a representative synthesis of a titanium(IV) p-cresolate complex, a potential catalyst for polymerization reactions.

Materials:

-

Titanium(IV) chloride (TiCl₄)

-

Sodium p-cresolate

-

Anhydrous toluene (B28343)

-

Anhydrous hexane (B92381)

-

Schlenk flask and line

-

Cannula

-

Filter cannula

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of sodium p-cresolate (4.0 equivalents) in anhydrous toluene is prepared in a Schlenk flask.

-

In a separate Schlenk flask, a solution of titanium(IV) chloride (1.0 equivalent) in anhydrous toluene is prepared.

-

The titanium(IV) chloride solution is slowly added dropwise to the stirred solution of sodium p-cresolate at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The resulting suspension is filtered through a filter cannula to remove the sodium chloride byproduct.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude titanium(IV) p-cresolate complex.

-

The crude product is purified by recrystallization from a mixture of toluene and hexane at low temperature to afford the pure complex.

Characterization of Organometallic Cresolate Complexes

A suite of spectroscopic and analytical techniques is employed to elucidate the structure and properties of organometallic cresolate complexes.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the presence of the cresolate ligand and characterizing its coordination environment.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| p-Cresol (B1678582) | 7.13-7.10 (m, 2H), 6.82-6.79 (m, 2H), 2.29 (s, 3H) | 151.7, 130.3, 115.5, 20.4 |

| Grubbs 2nd Gen. Catalyst p-cresolate derivative | 9.05 – 8.88 (m), 7.38 – 7.33 (m), 7.15 – 7.05 (m) | 151.2, 132.5 – 131.1 (m), 130.1, 128.4, 126.5 |

Note: Data for p-cresol is standard. Data for the Grubbs catalyst derivative is from a related study and is representative of the shifts expected for a coordinated cresolate ligand.[1]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the cresolate ligand and to observe shifts upon coordination to a metal center. The disappearance of the broad O-H stretch from the free cresol and the appearance of a new M-O stretching frequency are key indicators of complex formation.

| Functional Group | Free p-Cresol (cm⁻¹) | Titanium(IV) p-Cresolate Complex (cm⁻¹) |

| O-H Stretch | ~3300 (broad) | Absent |

| C-O Stretch | ~1230 | ~1250-1280 (shift upon coordination) |

| Ti-O Stretch | N/A | ~600-500 |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. This data is crucial for understanding the steric and electronic properties of the complex, which in turn influence its reactivity. Due to the lack of specific crystal structure data for a simple titanium or palladium cresolate complex in the searched literature, a representative table with typical bond lengths is provided below based on analogous structures.

| Bond | Typical Bond Length (Å) |

| Ti-O (phenoxide) | 1.85 - 2.05 |

| Pd-O (phenoxide) | 2.00 - 2.15 |

| C-O (phenoxide) | 1.30 - 1.38 |

Applications in Catalysis

Organometallic complexes derived from this compound are promising catalysts for a variety of organic transformations, including polymerization and cross-coupling reactions. These reactions are fundamental in the synthesis of polymers, fine chemicals, and pharmaceutical intermediates.

Ring-Opening Polymerization of ε-Caprolactone

Titanium alkoxide and phenoxide complexes are known to be effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone to produce biodegradable polyesters.[2] A titanium cresolate complex is expected to exhibit similar catalytic activity.

Caption: Experimental workflow for the synthesis of a titanium p-cresolate catalyst and its use in the ring-opening polymerization of ε-caprolactone.

The polymerization is believed to proceed via a coordination-insertion mechanism.

Caption: Proposed catalytic cycle for the ring-opening polymerization of ε-caprolactone catalyzed by a titanium cresolate complex.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and complex organic molecules. Palladium complexes with phenoxide-type ligands can be effective catalysts for this transformation.

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using a hypothetical palladium(II) p-cresolate catalyst.

Materials:

-

Aryl halide (e.g., bromobenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) p-cresolate complex

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., toluene/water mixture)

-

Schlenk tube

Procedure:

-

To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium(II) p-cresolate catalyst (0.01-1 mol%).

-

Add the solvent mixture (e.g., 5 mL of toluene and 1 mL of water).

-

Degas the reaction mixture by three freeze-pump-thaw cycles.

-

Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring for the required time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the biaryl product.

The catalytic cycle for the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination steps.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction potentially catalyzed by a palladium cresolate complex.

Relevance to Drug Development

The catalytic transformations facilitated by organometallic cresolate complexes are highly relevant to the pharmaceutical industry. The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of biaryl structures that are common motifs in many drug molecules. Similarly, the ring-opening polymerization of cyclic esters is crucial for the development of biodegradable polymers used in drug delivery systems and medical implants. The tunability of the cresolate ligand (e.g., by varying the position of the methyl group or introducing other substituents) allows for the fine-tuning of the catalyst's steric and electronic properties, which can lead to improved activity, selectivity, and substrate scope.

Conclusion

This compound serves as a readily accessible and versatile precursor for the synthesis of a variety of organometallic complexes. While detailed characterization and catalytic data for specific cresolate-ligated complexes are not extensively reported, analogies with related phenoxide and alkoxide systems strongly suggest their potential as effective catalysts in fundamentally important organic reactions. The continued exploration of these complexes holds promise for the development of novel and efficient catalytic systems for applications in materials science and, significantly, in the synthesis of new therapeutic agents. Further research into the synthesis, characterization, and catalytic activity of well-defined organometallic cresolate complexes is warranted to fully unlock their potential.

References

Spectroscopic Analysis of Sodium m-Cresolate: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic analysis of sodium m-cresolate, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail the characteristic data obtained from Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), along with standardized experimental protocols.

Introduction

Sodium m-cresolate, the sodium salt of m-cresol (B1676322), is an organic compound with various industrial and pharmaceutical applications. A thorough spectroscopic characterization is crucial for its identification, purity assessment, and quality control. This document outlines the expected spectroscopic signatures of sodium m-cresolate. It is important to note that much of the available spectroscopic data pertains to its parent compound, m-cresol. The data presented herein is largely based on m-cresol, with necessary considerations for the effects of the sodium counter-ion and the resulting phenolate (B1203915) structure.

UV-Visible Spectroscopy

UV-Vis spectroscopy of sodium m-cresolate in solution reveals characteristic absorption bands arising from electronic transitions within the aromatic ring. The formation of the phenolate ion in sodium m-cresolate, as opposed to the hydroxyl group in m-cresol, is expected to cause a bathochromic (red) shift in the absorption maxima due to the increased electron-donating ability of the phenoxide oxygen. In pure m-cresol, the maximum absorption peak is observed at 282 nm.[1] For a complex of hexamine and m-cresol, a peak was identified at 340 nm, attributed to a π → π* transition, with the red shift indicating a higher polarization of the charge transfer excited state compared to the ground state.[1]

Table 1: UV-Vis Spectral Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| m-Cresol | Hexane | 214, 271, 277 | log ε = 3.79, 3.20, 3.27 | [2] |

| m-Cresol | - | 282 | - | [1] |

| Hexamine:m-cresol complex | Ethanol | 340 | - | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of sodium m-cresolate by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei. The spectra of sodium m-cresolate will be very similar to that of m-cresol, with slight shifts in the aromatic region due to the deprotonation of the hydroxyl group.

¹H NMR Spectroscopy

The ¹H NMR spectrum of m-cresol typically shows signals for the aromatic protons and the methyl protons. The chemical shifts are influenced by the electron-donating nature of both the methyl group and the hydroxyl/phenoxide group.

Table 2: ¹H NMR Spectral Data for m-Cresol

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |

| Aromatic H | 7.21 | t | 7.6 | CDCl₃ | [3] |

| Aromatic H | 6.86 | d | 7.6 | CDCl₃ | [3] |

| Aromatic H | 6.77 | d | 7.9 | CDCl₃ | [3] |

| Aromatic H | 6.50 | s | - | CDCl₃ | [3] |

| Methyl H | 2.38 | s | - | CDCl₃ | [3] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of m-cresol provides insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly informative about the substitution pattern.

Table 3: ¹³C NMR Spectral Data for m-Cresol

| Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |

| Aromatic C-O | 155.28 | CDCl₃ | [3] |

| Aromatic C-CH₃ | 140.01 | CDCl₃ | [3] |

| Aromatic C | 129.59 | CDCl₃ | [3] |

| Aromatic C | 121.86 | CDCl₃ | [3] |

| Aromatic C | 116.31 | CDCl₃ | [3] |

| Aromatic C | 112.56 | CDCl₃ | [3] |

| Methyl C | 21.39 | CDCl₃ | [3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features. For sodium m-cresolate, the analysis would likely be performed on the parent m-cresol. The mass spectrum of m-cresol shows a prominent molecular ion peak.

Table 4: Mass Spectrometry Data for m-Cresol

| m/z | Relative Intensity (%) | Assignment | Reference |

| 108 | 100 | [M]⁺ | [2] |

| 107 | 85 | [M-H]⁺ | [2] |

| 79 | 35 | [M-CHO]⁺ | [2] |

| 77 | 29 | [C₆H₅]⁺ | [2] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of sodium m-cresolate.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of sodium m-cresolate in a suitable solvent (e.g., ethanol, water). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the spectrum over a wavelength range of 200-400 nm. Use the pure solvent as a blank for baseline correction.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of sodium m-cresolate in a deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used, and a larger number of scans is required.

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts, multiplicities, and coupling constants. Assign the chemical shifts in the ¹³C NMR spectrum.

Mass Spectrometry

-

Sample Preparation: For analysis of the parent m-cresol, dissolve a small amount of the sample in a volatile solvent. For direct analysis of the sodium salt, electrospray ionization (ESI) in negative mode might be suitable to observe the cresolate anion.

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) for volatile compounds like m-cresol, or ESI for less volatile salts.

-

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways to explain the observed peaks.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like sodium m-cresolate.

Caption: Workflow of Spectroscopic Analysis.

References

Sodium o-Cresolate: A Comprehensive Technical Guide on CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, safety data, and handling protocols for sodium o-cresolate. The information is intended to support researchers, scientists, and professionals in drug development and other scientific fields in the safe and effective use of this compound.

Chemical Identification and Properties

Sodium o-cresolate, the sodium salt of o-cresol (B1677501), is an aromatic organic compound. It is crucial to understand its fundamental properties for proper handling and application in experimental settings.

| Property | Value | Reference |

| Chemical Name | Sodium 2-methylphenolate | [1] |

| Synonyms | Sodium o-cresoxide, o-Cresol sodium salt, 2-Methylphenol sodium salt | [1] |

| CAS Number | 4549-72-8, 34689-46-8 | |

| Molecular Formula | C₇H₇NaO | [2] |

| Molecular Weight | 130.12 g/mol | [2] |

| Appearance | White crystalline solid or amber liquid | |

| Boiling Point | 516.7°C at 760 mmHg | [1] |

| Flash Point | 218.5°C | [1] |

| Density | 1.03 g/cm³ | [1] |

| Solubility | Soluble in water | |

| LogP | 2.13880 | [1] |

Synthesis of Sodium o-Cresolate

Sodium o-cresolate is typically synthesized through the reaction of o-cresol with sodium hydroxide. This acid-base reaction results in the formation of the sodium salt and water.

Safety and Hazard Information

Due to limited specific toxicological data for sodium o-cresolate, the safety information is largely based on the properties of its parent compound, o-cresol. It is a corrosive and toxic substance that requires careful handling.

GHS Classification (Inferred)

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Toxicological Data

The available quantitative toxicological data for sodium o-cresolate is limited. The data for o-cresol is provided for a more comprehensive understanding of the potential hazards.

| Parameter | Species | Route | Value | Reference |

| LD50 (Sodium cresolate) | Mouse | Oral | 861 mg/kg | |

| LD50 (o-Cresol) | Rat | Oral | 121 mg/kg | |

| LD50 (o-Cresol) | Rabbit | Dermal | 890 mg/kg | |

| LC50 (o-Cresol) | Rat | Inhalation | >20 mg/m³ (4h) | [3] |

| NOAEL (o-Cresol) | Rat (13-week study) | Oral | 50 mg/kg/day |

Experimental Protocols and Handling

Strict adherence to safety protocols is mandatory when working with sodium o-cresolate.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: Lab coat, and in cases of potential splashing, a chemical-resistant apron or suit.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a NIOSH-approved respirator is necessary.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Handle in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Mechanism of Toxicity

The toxicity of cresols, and by extension sodium o-cresolate, is primarily due to their corrosive nature and their ability to denature proteins. This can lead to cell death and tissue damage upon contact. Systemically, cresols can affect the central nervous system, liver, and kidneys.[4]

This guide is intended for informational purposes and should not be a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

References

- 1. sodium o-cresolate|lookchem [lookchem.com]

- 2. sodium o-cresolate | 4549-72-8 [chemicalbook.com]

- 3. Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Sodium Cresolate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium cresolate in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this document also includes information on the closely related compound, sodium phenoxide, to provide valuable estimations. This guide details experimental protocols for solubility determination and presents logical workflows through diagrammatic representations.

Introduction to this compound

This compound is an organic salt formed from the reaction of cresol (B1669610) with sodium hydroxide (B78521). It exists as three isomers: sodium o-cresolate, sodium m-cresolate, and sodium p-cresolate. The properties and solubility can vary slightly between these isomers. It is a white crystalline solid that is generally soluble in polar solvents.[1] Understanding its solubility in different organic solvents is crucial for its application in various fields, including organic synthesis, and potentially in pharmaceutical formulations.

Quantitative Solubility Data

To provide a more comprehensive understanding, the following table includes solubility information for sodium phenoxide, a structurally similar compound. These values can serve as a useful proxy for estimating the solubility of this compound, though experimental verification is strongly recommended.

| Solvent | Compound | Solubility | Temperature (°C) | Reference/Notes |

| Ethanol (B145695) | Sodium p-cresolate | Soluble | Not specified | [1] |

| Chloroform | Sodium p-cresolate | Slightly Soluble | Not specified | [1] |

| Ethanol | Sodium phenoxide | Soluble | Not specified | [2][3] |

| Acetone | Sodium phenoxide | Soluble | Not specified | [2][3] |

| Methanol | Sodium phenoxide | Slightly Soluble | Not specified | [2] |

| Tetrahydrofuran (THF) | Sodium phenoxide | Soluble | Not specified | Data for sodium phenoxide suggests solubility.[4] The high lattice energy of sodium salts can be a barrier to dissolution in moderately polar aprotic solvents like THF. |

| Toluene | Not available | - | - | Data not found in the reviewed literature. Expected to be low due to the non-polar nature of toluene. |

| Xylene | Not available | - | - | Data not found in the reviewed literature. Expected to be low due to the non-polar nature of xylene. |

Note: The terms "Soluble" and "Slightly Soluble" are qualitative. For precise applications, experimental determination of solubility is essential. A research paper has reported the solubility of sodium p-methylphenoxide (sodium p-cresolate) in aqueous sodium hydroxide solutions at various temperatures, which may be of interest for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the equilibrium concentration method.[5][6]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (of a specific isomer, e.g., sodium p-cresolate)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, etc.)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Prepare several such vials for replicate measurements.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.

-

Immediately filter the collected supernatant using a syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Concentration Measurement:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

Synthesis of this compound

The formation of this compound is a straightforward acid-base reaction between cresol (a weak acid) and a strong base like sodium hydroxide.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. Sodium phenoxide, 98% | Fisher Scientific [fishersci.ca]

- 4. sodium phenolate [chemister.ru]

- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Mechanism of Action of Sodium Cresolate as a Catalyst: An In-depth Technical Guide

Introduction

Sodium cresolate, the sodium salt of cresol (B1669610), is a versatile chemical intermediate with significant applications in organic synthesis. While classically known as a key reactant in the Kolbe-Schmitt reaction for the production of hydroxybenzoic acids, its role extends to that of a true catalyst in other modern synthetic transformations. This guide provides a detailed exploration of the mechanisms through which this compound and related phenoxides exert their effects, focusing on both their role in carboxylation reactions and as Lewis base catalysts. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth explanations, experimental protocols, and quantitative data.

The Role of this compound in Carboxylation: The Kolbe-Schmitt Reaction

The most prominent reaction involving this compound is the Kolbe-Schmitt reaction, a carboxylation process used to synthesize hydroxybenzoic acids, which are precursors to pharmaceuticals like aspirin (B1665792) and other fine chemicals.[1][2] In this context, this compound is more accurately described as the activated form of the cresol reactant rather than a catalyst in the traditional sense, as it is consumed during the reaction.

Mechanism of Action

The reaction proceeds through several key steps, starting with the formation of the highly reactive cresolate (phenoxide) ion.[3][4]

-

Formation of the Phenoxide Ion: Cresol is first treated with a strong base, typically sodium hydroxide, to deprotonate the hydroxyl group. This acid-base reaction forms this compound.[5][6] This step is critical because the resulting phenoxide ion is a significantly more potent nucleophile than the neutral phenol (B47542) molecule.[1][7]

-

Nucleophilic Attack on Carbon Dioxide: The electron-rich aromatic ring of the this compound then acts as a nucleophile, attacking the electrophilic carbon atom of carbon dioxide.[2][8] The negative charge on the phenoxide ion is delocalized into the ring, increasing its nucleophilicity.[4][7]

-

Formation of an Intermediate: This nucleophilic addition leads to the formation of an unstable intermediate.[6]

-

Tautomerization: The intermediate undergoes tautomerization to form the more stable sodium salt of the corresponding cresotic acid (a methyl-substituted salicylic (B10762653) acid).[3][5]

-

Acidification: The final step involves treating the reaction mixture with a strong acid, such as sulfuric or hydrochloric acid, to protonate the carboxylate and phenoxide groups, yielding the final hydroxybenzoic acid product.[1][2]

The regioselectivity of the carboxylation (i.e., whether the carboxyl group adds to the ortho or para position relative to the hydroxyl group) is influenced by the reaction conditions. The use of sodium as the counter-ion generally favors the formation of the ortho-isomer, especially at lower temperatures.[4][5]

Visualizing the Kolbe-Schmitt Reaction Pathway

Caption: Mechanism of the Kolbe-Schmitt reaction for this compound.

Experimental Protocol: Carboxylation of o-Cresol (B1677501)

This section details a typical experimental procedure for the carboxylation of sodium o-cresolate to produce 3-methylsalicylic acid, adapted from established methods.[1][9]

Methodologies

-

Reactant Charging: A high-pressure autoclave equipped with a stirrer is charged with o-cresol and sodium ethyl carbonate. A molar ratio of 1.5:1 to 2:1 of o-cresol to sodium ethyl carbonate is recommended.[1][9]

-

System Purge: The autoclave is sealed and purged twice with carbon dioxide to eliminate any residual air.[1]

-

Pressurization and Heating: The vessel is then pressurized with carbon dioxide to approximately 10 atm. The mixture is heated to 180-185 °C with continuous stirring.[1][9]

-

Reaction: The temperature and pressure are maintained for 6-7 hours.[1][9]

-

Work-up:

-

Venting and Extraction: After cooling, the excess CO2 is carefully vented. The reaction mixture is treated with deionized water to dissolve the sodium salt of the product.[1]

-

Recovery of Unreacted Cresol: The aqueous mixture can be transferred to a separatory funnel to recover any unreacted o-cresol.[1]

-

Acidification: The aqueous phase is cooled in an ice bath and acidified with concentrated hydrochloric acid until precipitation of 3-methylsalicylic acid is complete.[1]

-

-

Purification:

-

Isolation: The precipitated solid is collected by vacuum filtration.[1]

-

Washing: The solid is washed with cold deionized water to remove inorganic impurities.[1]

-

Drying: The crude product is dried in an oven.[1]

-

Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent like an ethanol-water mixture.[1]

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 3-methylsalicylic acid.

Quantitative Data on Carboxylation Reactions

The efficiency of carboxylation reactions is highly dependent on the substrate and reaction conditions. Below is a summary of quantitative data from various studies.

| Substrate | Carboxylating Agent | Conditions | Product | Yield | Reference(s) |

| o-Cresol | Sodium Ethyl Carbonate | 180-185°C, 10 atm CO2, 6-7 h | 2-hydroxy-3-methylbenzoic acid | High (not specified) | [9] |

| m-Cresol | Sodium Ethyl Carbonate | 180-185°C, 10 atm CO2, 6-7 h | 2-hydroxy-4-methylbenzoic acid | High (not specified) | [9] |

| p-Cresol | Sodium Ethyl Carbonate | 180-185°C, 10 atm CO2, 6-7 h | 2-hydroxy-5-methylbenzoic acid | High (not specified) | [9] |

| Phenol | CO2 | 408 K, 3 h, 2 MPa | Salicylic Acid | 55.1% | [10] |

| Phenol | CO2 | 408 K, 3 h, 2 MPa | 4-Hydroxybenzoic Acid | 8.7% | [10] |

| Phenol | CO2 | 408 K, 3 h, 3 MPa | Salicylic Acid | 55.4% | [10] |

| Phenol | CO2 | 408 K, 3 h, 3 MPa | 4-Hydroxybenzoic Acid | 9.2% | [10] |

| Estrone | CO2 (Atmospheric) | N/A | ortho-carboxylated estrone | 53% | [11] |

Sodium Phenoxides as True Lewis Base Catalysts

Beyond their role in carboxylation, sodium phenoxides have emerged as highly effective Lewis base catalysts, particularly in C-C bond-forming reactions such as the Mukaiyama aldol (B89426) reaction.[12] In this context, the phenoxide participates in a catalytic cycle and is regenerated, fitting the true definition of a catalyst.

Mechanism of Action in the Mukaiyama Aldol Reaction

The catalytic activity of sodium phenoxide, often enhanced by a phosphine (B1218219) oxide co-catalyst, facilitates the reaction between ketones and trimethylsilyl (B98337) (TMS) enolates.[12]

-

Catalyst Complex Formation: Sodium phenoxide (or cresolate) forms a complex with a phosphine oxide ligand.

-

Enolate Activation: This complex activates the TMS enolate, increasing its nucleophilicity.[12]

-

Aldol Addition: The activated enolate then undergoes a rapid and selective aldol addition to a ketone, forming a tertiary aldol product with an α-quaternary carbon center.[12]

-

Catalyst Regeneration: The catalyst is regenerated and can participate in a new cycle.

This catalytic system is highly efficient, achieving high yields under mild conditions (e.g., -78°C) and minimizing the competing retro-aldol reaction, which is a common challenge with ketone substrates.[12]

Catalytic Cycle Diagram

Caption: Catalytic cycle of sodium phenoxide in the Mukaiyama aldol reaction.

Quantitative Data for Catalyzed Aldol Reaction

The sodium phenoxide-phosphine oxide system has demonstrated high efficiency for various substrates.

| Ketone Substrate | Aldimine Substrate | Yield | Reference |

| Various Aromatic Ketones | N/A | Good to Excellent (up to 97%) | [12] |

| N/A | Various Aldimines | Good to Excellent | [12] |

Note: Specific substrate-yield correlations require consulting the primary literature cited.

Conclusion

This compound demonstrates a multifaceted role in organic chemistry. In the classic Kolbe-Schmitt reaction, it serves as the essential, activated nucleophile that enables the carboxylation of the cresol ring system. In more contemporary applications, this compound and its parent compound, sodium phenoxide, have proven to be highly effective and simple homogeneous Lewis base catalysts. Their ability to activate silyl (B83357) enolates for reactions like the Mukaiyama aldol addition showcases a true catalytic mechanism, expanding their utility for the synthesis of complex molecules with high efficiency and selectivity. This dual nature as both a key reactant and a catalyst underscores the continued importance of this compound in the toolkit of synthetic chemists and drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. jk-sci.com [jk-sci.com]

- 6. testbook.com [testbook.com]

- 7. What is the mechanism of Phenol? [synapse.patsnap.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. future4200.com [future4200.com]

- 12. Sodium Phenoxide-Phosphine Oxides as Extremely Active Lewis Base Catalysts for the Mukaiyama Aldol Reaction with Ketones [organic-chemistry.org]

The Utility of Sodium Cresolate in Aromatic Nucleophilic Substitution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium cresolate, the sodium salt of cresol (B1669610), serves as a potent oxygen nucleophile in aromatic nucleophilic substitution (SNAr) reactions. This technical guide provides an in-depth analysis of its application in the synthesis of aryl ethers, compounds of significant interest in medicinal chemistry and materials science. This document outlines the core principles of SNAr reactions involving this compound, detailed experimental protocols, quantitative data on reaction parameters, and a practical application in the synthesis of the muscle relaxant, Mephenesin.

Introduction to Aromatic Nucleophilic Substitution

Aromatic nucleophilic substitution (SNAr) is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs stabilize the intermediate Meisenheimer complex, a resonance-stabilized carbanion, which is a key step in the addition-elimination mechanism.

This compound, available as sodium o-cresolate, m-cresolate, and p-cresolate, is an effective nucleophile for these transformations, leading to the formation of valuable aryl ether linkages.

Reaction Mechanism

The generally accepted mechanism for the SNAr reaction with this compound is a two-step addition-elimination process:

-

Nucleophilic Addition: The cresolate anion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is further stabilized by any present electron-withdrawing groups.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group. The rate of this reaction is influenced by the nature of the leaving group, with the reactivity order typically being F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electronegative leaving group that polarizes the C-X bond.

Quantitative Data

The following table summarizes representative quantitative data for aromatic nucleophilic substitution reactions involving this compound and related phenoxides.

| Electrophile | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Yield (%) | Reference |

| 2,4-Dinitrochlorobenzene | Sodium o-cresolate | Methanol | 35 | 0.0117 | - | J. Org. Chem. 1967, 32, 10, 3090–3093[1] |

| 2,4-Dinitrochlorobenzene | Sodium phenoxide | Methanol | 35 | 0.0058 | - | J. Org. Chem. 1967, 32, 10, 3090–3093[1] |

| 2,4-Dinitrofluorobenzene | Benzoic Acid (as nucleophile) | Aq. MeCN | 80 | - | 76 | OSTI.GOV Report |

| Aryl Mesylates | Various Alcohols | Toluene | 100 | - | 63-77 | Org. Lett. 2012, 14, 15, 3886–9[2] |

| Chloroacetic Acid | Cresol (in situ phenoxide) | Water | Reflux | - | High | Williamson Ether Synthesis Lab Manual[1] |

Experimental Protocols

General Protocol for the Synthesis of Aryl Ethers via SNAr using this compound

This protocol is a generalized procedure based on the Williamson ether synthesis, adapted for an activated aryl halide.

Materials:

-

o-, m-, or p-cresol

-

Sodium hydroxide (B78521) (NaOH) or Sodium metal (Na)

-

Anhydrous ethanol (B145695) or methanol

-

Activated aryl halide (e.g., 2,4-dinitrochlorobenzene)

-

Appropriate solvent (e.g., DMF, DMSO, or refluxing alcohol)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of this compound:

-

In situ from cresol and a base: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired cresol isomer (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Carefully add one equivalent of sodium hydroxide.

-

The mixture is stirred until the cresol is fully deprotonated to form this compound.

-

-

Aromatic Nucleophilic Substitution Reaction:

-

To the solution of this compound, add the activated aryl halide (1.0 eq).

-

Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Synthesis of Mephenesin (3-(o-tolyloxy)-1,2-propanediol)

This protocol describes the synthesis of the muscle relaxant Mephenesin, a key application of a cresolate derivative in drug synthesis.[3]

Materials:

-

Sodium hydroxide

-

Solvent (e.g., water or a polar aprotic solvent)

Procedure:

-

Formation of Sodium o-cresolate: Prepare a solution of sodium o-cresolate by reacting o-cresol with one equivalent of sodium hydroxide in an appropriate solvent.

-

Nucleophilic Substitution: Add 3-chloro-1,2-propanediol to the sodium o-cresolate solution.

-